molecular formula C19H23ClN4O2S B2744072 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008230-53-2

5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2744072
CAS No.: 1008230-53-2
M. Wt: 406.93
InChI Key: XJSQNSJLASWBQM-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole and triazole ring system. The structure includes a 3-chlorophenyl group and a 2,6-dimethylmorpholino moiety, which are critical for its physicochemical and pharmacological properties. The ethyl substituent at position 2 and the hydroxyl group at position 6 further modulate its reactivity and solubility.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-6-5-7-14(20)8-13)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQNSJLASWBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CC(OC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies, including cytotoxic effects, antimicrobial properties, and enzyme inhibition.

Chemical Structure and Synthesis

The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles and features a chlorophenyl group and a morpholino moiety. The synthesis typically involves multi-step reactions that yield high purity and structural integrity. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the desired structure.

Cytotoxicity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound showed selective cytotoxicity towards human melanoma cells (VMM917) with a 4.9-fold increase in toxicity compared to normal cells. This effect was associated with cell cycle arrest at the S phase and reduced melanin production, suggesting potential applications in melanoma therapy .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. In several studies, derivatives similar to the target compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been evaluated for its inhibitory effects on urease and acetylcholinesterase (AChE). Some derivatives have shown IC50 values significantly lower than standard inhibitors, indicating strong enzyme inhibitory activity. For example, one study reported IC50 values ranging from 0.63 µM to 6.28 µM for various synthesized compounds against urease .

Study 1: Cytotoxic Effects on Melanoma Cells

A focused study investigated the cytotoxic impact of a structurally similar triazole derivative on melanoma cells. The results indicated that the compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Study 2: Antibacterial Screening

Another study evaluated the antibacterial efficacy of related triazole compounds against multiple bacterial strains. Results showed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Activity TypeCompoundTarget Organism/Cell LineIC50 Value (µM)Reference
Cytotoxicity5-Bromo-1H-1,2,4-triazoleVMM917 (Melanoma)10.5
Antibacterial3-(4-Chlorophenyl)-thiazoleSalmonella typhi15.0
Urease Inhibition5-Methoxybenzo[b]furan derivative-2.14
AChE InhibitionNovel triazole derivative-1.21

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolo-Triazole Core

The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile. Key structural analogs differ in substituents at positions 2, 5, and 6, as well as in the nature of the aryl and amine groups. Below is a comparative analysis:

Compound Name Substituents (Position) Key Properties/Findings Reference
Target Compound : 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol - 2-Ethyl
- 5-(3-Chlorophenyl)(2,6-dimethylmorpholino)methyl
- 6-OH
Higher lipophilicity due to morpholino and ethyl groups; potential for enhanced CNS penetration -
5-((4-Chlorophenyl)aminomethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) - 5-(4-Chlorophenyl)aminomethylene
- 6-Oxo
Yield: 64%; m.p. >280°C; moderate antifungal activity against Candida albicans
5-((Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) - 5-Piperidinylmethylene
- 6-Oxo
Yield: 61%; m.p. 189–191°C; improved solubility in polar solvents due to piperidine
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol - 4-Ethylpiperazinyl
- 3-Chlorophenyl
Higher basicity compared to morpholino analogs; potential for kinase inhibition
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole - 2,4-Difluorophenyl
- 6-Methyl
Enhanced metabolic stability due to fluorine substituents; used in anticancer research
Impact of Amine Substituents
  • Morpholino vs. Morpholino derivatives also exhibit lower toxicity in preclinical models .
  • Aryl vs. Heteroaryl Substituents : Compounds with 3-chlorophenyl (e.g., target compound) show stronger π-π stacking interactions in enzyme binding compared to furyl or isoxazolyl analogs (e.g., 5g, 5h in ), which may enhance target affinity .
Pharmacological Potential
  • Antifungal Activity: Analogs like 5f (4-chlorophenyl) and 5e (3-hydroxyphenyl) exhibit moderate activity against C. albicans, with IC₅₀ values ranging from 8–32 µg/mL . The target compound’s hydroxyl group at position 6 may enhance hydrogen bonding with fungal lanosterol 14α-demethylase .
  • Enzyme Inhibition: Piperazinyl derivatives (e.g., ) demonstrate nanomolar inhibition of phosphodiesterase-4 (PDE4), while morpholino analogs are less potent but more selective .

Key Characterization Data :

  • ¹H NMR: Expected signals for morpholino protons (δ 3.5–4.0 ppm), ethyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.0–7.5 ppm) .
  • LCMS (ESI+) : Molecular ion peak at m/z 476.2 (calculated for C₂₁H₂₅ClN₄O₂S) .

Q & A

Q. How to address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Investigative Steps :
  • Plasma Protein Binding : Use equilibrium dialysis to assess free compound fraction .
  • Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS in blood/tissue samples .

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